Cas no 1260666-88-3 (2-(6-chloropyridin-2-yl)-2-methylpropanoic acid)

2-(6-Chloropyridin-2-yl)-2-methylpropanoic acid is a chlorinated pyridine derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its structural features, including the chloropyridine core and sterically hindered methylpropanoic acid moiety, contribute to its utility in agrochemical and pharmaceutical applications. The compound exhibits stability under various reaction conditions, enabling its use in cross-coupling reactions, esterifications, and other transformations. Its chloropyridine group enhances reactivity in nucleophilic substitutions, while the carboxylic acid allows for further derivatization. This combination of functional groups makes it a valuable building block for synthesizing complex molecules, particularly in the development of active ingredients for crop protection and medicinal chemistry.
2-(6-chloropyridin-2-yl)-2-methylpropanoic acid structure
1260666-88-3 structure
Product Name:2-(6-chloropyridin-2-yl)-2-methylpropanoic acid
CAS No:1260666-88-3
MF:C9H10ClNO2
MW:199.634201526642
CID:5939557
PubChem ID:72213102
Update Time:2025-10-28

2-(6-chloropyridin-2-yl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid
    • 2-Pyridineacetic acid, 6-chloro-α,α-dimethyl-
    • 1260666-88-3
    • AB72213
    • SCHEMBL4093369
    • EN300-1985153
    • Inchi: 1S/C9H10ClNO2/c1-9(2,8(12)13)6-4-3-5-7(10)11-6/h3-5H,1-2H3,(H,12,13)
    • InChI Key: DTPIFJAWMFEYJU-UHFFFAOYSA-N
    • SMILES: C1(C(C)(C)C(O)=O)=NC(Cl)=CC=C1

Computed Properties

  • Exact Mass: 199.0400063g/mol
  • Monoisotopic Mass: 199.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.280±0.06 g/cm3(Predicted)
  • Boiling Point: 307.2±27.0 °C(Predicted)
  • pka: 3.83±0.14(Predicted)

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Additional information on 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid

2-(6-Chloropyridin-2-yl)-2-methylpropanoic Acid: A Comprehensive Overview

The compound CAS No. 1260666-88-3, commonly referred to as 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as substituted pyridine carboxylic acids, which have garnered considerable attention due to their unique chemical properties and biological activities.

The structure of 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid comprises a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group attached to the 2-position of the ring. The carboxylic acid group is also located at the 2-position, making this compound a derivative of propanoic acid. This specific arrangement of substituents imparts distinct electronic and steric properties, which are crucial for its reactivity and functionality.

Recent studies have highlighted the importance of CAS No. 1260666-88-3 in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of novel therapeutic agents targeting various diseases. The chlorine substitution at the 6-position of the pyridine ring has been shown to enhance the compound's pharmacokinetic properties, such as bioavailability and metabolic stability, making it an attractive candidate for further investigation.

In addition to its medicinal applications, 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid has also found relevance in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and surface area, making them ideal for gas storage, catalysis, and sensing applications.

The synthesis of CAS No. 1260666-88-3 involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have significantly contributed to the scalability of this compound for industrial applications.

Beyond its chemical synthesis, understanding the physical and chemical properties of 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid is essential for its practical utilization. Studies have revealed that this compound exhibits moderate solubility in organic solvents and displays acidic behavior due to the presence of the carboxylic acid group. Its thermal stability has also been evaluated, showing that it can withstand elevated temperatures without significant decomposition, which is advantageous for high-temperature applications.

The biological evaluation of CAS No. 1260666-88-3 has uncovered intriguing insights into its pharmacological profile. Preclinical studies indicate that this compound possesses anti-inflammatory and antioxidant activities, suggesting its potential utility in treating conditions associated with oxidative stress and inflammation. Furthermore, ongoing research is exploring its role as a modulator of cellular signaling pathways, which could pave the way for innovative therapeutic strategies.

In conclusion, 2-(6-chloropyridin-2-yl)-2-methylpropanoic acid, identified by its CAS number 1260666-88-3, represents a versatile compound with diverse applications across multiple disciplines. From drug discovery to materials science, this molecule continues to be a focal point for researchers seeking to harness its unique properties for real-world benefits. As advancements in synthetic methodologies and biological understanding progress, the future prospects for this compound remain highly promising.

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